DL-Arginine

Solubility Formulation Analytical Chemistry

DL-Arginine (CAS 7200-25-1) is the racemic (equimolar D-/L-) mixture of arginine, used where stereochemistry is irrelevant or racemic feedstock is required. Researchers often overpay for enantiopure L-arginine in non-chiral applications-this racemate delivers equivalent molar efficacy in OH• radical scavenging at significantly lower cost. • Cost-effective precursor for D-arginine resolution via chiral separation. • Essential for racemic crystal engineering & co-crystallization studies. • Direct building block for non-stereospecific peptide, creatine & polyamine synthesis. Bulk quantities available with fast global delivery.

Molecular Formula C6H14N4O2
Molecular Weight 174.20 g/mol
CAS No. 7200-25-1
Cat. No. B555974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Arginine
CAS7200-25-1
SynonymsDL-Arginine; 7200-25-1; arginin; 2-amino-5-guanidinopentanoicacid; 7004-12-8; ODKSFYDXXFIFQN-UHFFFAOYSA-N; DL-Arginine,freebase; UNII-FL26NTK3EP; WLN:MUYZM3YZVQ&GH; H-DL-Arg-OH; L-Arginine-2,3-3H; Argininemonohydrochloride,L-(+)-; 2-Amino-5-GuanidnovalericAcid; C6H14N4O2; (2e)-5-[(Diaminomethylidene)amino]-2-IminopentanoicAcid; Harg; DLarginine; NSC203450; Arginine#; L-(+)-ArginineHydrochloride; NCGC00015064-02; Arginine,DL-; Aminoacid(Arg-); (+-)-Arginine; PubChem12342
Molecular FormulaC6H14N4O2
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CN=C(N)N
InChIInChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)
InChIKeyODKSFYDXXFIFQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in ethyl ether;  slightly soluble in ethanol
In water, 1.82X10+5 mg/l @ 25 °C
182 mg/mL at 25 °C
Soluble in water;  Insoluble in ether
Slightly soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





DL-Arginine Identity & Procurement


DL-Arginine (CAS 7200-25-1) is the racemic mixture comprising equal parts D- and L-enantiomers of the basic amino acid arginine, with molecular formula C₆H₁₄N₄O₂ and molecular weight 174.20 g/mol [1]. This optically inactive crystalline powder (melting point 228–233 °C) exhibits distinct physicochemical properties from its enantiopure counterparts, most notably in aqueous solubility and crystallographic behavior [2]. As a synthetic racemate, DL-Arginine occupies a specific niche in biochemical research and industrial synthesis where chirality is either irrelevant to the application or where the racemic mixture itself serves as a cost-effective precursor for chiral resolution processes .

Form Racemic mixture (DL-)
Chirality Optically inactive
Role Chiral resolution feedstock
Crystallization Racemic compound crystal former

DL-Arginine Substitution Risks


Direct substitution among arginine variants is scientifically unsound due to fundamental differences in stereochemical identity, solubility profiles, and biological recognition. L-Arginine (CAS 74-79-3) is the naturally occurring, biologically active enantiomer, while D-Arginine (CAS 157-06-2) is the non-proteinogenic enantiomer with distinct transport and metabolic properties [1]. DL-Arginine represents a distinct third chemical entity—an equimolar mixture—with unique crystallographic and solubility characteristics that differ markedly from the weighted average of its components [2]. Arginine hydrochloride (CAS 1119-34-2), while sharing the same amino acid core, introduces chloride counterions that alter solubility, hygroscopicity, and buffering behavior in solution [3]. Selecting the incorrect arginine form can lead to experimental failure due to chiral recognition effects, unexpected precipitation in aqueous buffers, or altered pharmacokinetic profiles in biological systems .

L-Arginine vs. DL-Arginine Enantiopure L-form has different solubility, crystallization, and biological recognition; direct substitution may shift experimental outcomes.
D-Arginine vs. DL-Arginine D-Arginine is the non-proteinogenic enantiomer; racemate cannot replicate its unique metabolic and transport properties.
Arginine HCl vs. DL-Arginine Chloride counterion alters solubility, hygroscopicity, and buffering; solution preparation and crystallization behavior may differ.

DL-Arginine Comparative Evidence


Aqueous Solubility Comparison

DL-Arginine exhibits an aqueous solubility of 155 g/L at 20 °C, which is moderately higher than L-arginine (approximately 150 g/L at 20 °C) but substantially lower than arginine hydrochloride (freely soluble, >500 g/L). This differential solubility profile is critical for researchers formulating stock solutions, buffers, or crystallization media [1][2][3].

Aqueous solubility
Cross-study comparable
155 g/L at 20°C
DL-form ~3% more soluble than L-arginine; arginine HCl >3.3× higher.
Free base forms, distilled water. Supports predictable solution preparation.
Solubility Formulation Analytical Chemistry

Hydroxyl Radical Scavenging vs. Mannitol

Both L- and D-arginine are effective hydroxyl radical (OH•) scavengers, with activity comparable to the established scavenger mannitol. Since DL-arginine is a racemic mixture, it retains this activity per unit mass. Critically, neither enantiomer scavenges peroxynitrite-derived nitrating species, establishing a clear selectivity profile. This indicates that for non-stereospecific radical scavenging applications, DL-arginine provides equivalent molar efficacy to the more expensive enantiopure forms [1][2].

OH• scavenging
Head-to-head
Comparable to mannitol
L- and D-enantiomers show equivalent OH• scavenging; racemate retains activity per mass.
No peroxynitrite scavenging. Supports cost-effective radical screening.
Antioxidant Free Radical Oxidative Stress

Lipid Peroxidation Lag Time

In the Esterbauer technique for assessing lipid peroxidation inhibition, 200 µM D-arginine increased lag time by 50% compared to control, while 200 µM L-arginine increased lag time by 45%. As a racemic mixture containing equal amounts of both enantiomers, DL-arginine is expected to produce an intermediate effect (approximately 47.5% increase) under identical conditions. This mild antioxidant effect is non-stereospecific and substantially weaker than ascorbate (325% increase) [1].

Lipid peroxidation lag
Class-level inference
~47.5% increase
Expected intermediate effect based on enantiomeric composition; racemate not directly measured.
200 µM in LDL oxidation assay. Weaker than ascorbate (325%). Data to verify for DL-form.
Lipid Peroxidation Antioxidant Atherosclerosis

Chiral Resolution to D-Arginine

DL-Arginine serves as the essential starting material for the industrial production of enantiopure D-arginine via optical resolution. US Patent 10,407,386 B2 describes a method using D-3-bromocamphor-8-sulfonic acid as a resolving agent to obtain D-arginine from DL-arginine with high optical purity [1]. Similarly, enzymatic resolution methods convert L-arginine within the racemic mixture to L-ornithine, leaving D-arginine [2]. This establishes DL-arginine as a distinct procurement category: it is purchased when the racemate itself is the desired final form or when it serves as the most economical feedstock for downstream chiral separation.

Chiral resolution
Supporting evidence
D-3-bromocamphor-8-sulfonic acid
DL-arginine serves as feedstock for D-arginine production via optical resolution.
US Patent 10,407,386 B2; enzymatic resolution also reported.
Chiral Resolution Peptide Synthesis Pharmaceutical Intermediate

Racemic Crystal Formation

DL-Arginine crystallizes as a true racemic compound rather than a conglomerate, producing crystal structures distinct from either pure enantiomer. This property enables its use in physicochemical analysis of amino acid complexation dynamics and crystal structure formations . Recent studies demonstrate that DL-arginine can undergo highly efficient chiral resolution via cocrystal formation followed by recrystallization under preferential-enrichment conditions, achieving optical purities suitable for further applications [1].

Racemic crystal formation
Supporting evidence
True racemic compound
Crystallizes as distinct racemic crystals; supports complexation and chiral recognition studies.
Melting point 228–233 °C; different packing from enantiopure forms.
Crystallography Co-crystal Physicochemical Analysis

DL-Arginine Application Scenarios


Non-Stereospecific Free Radical Scavenging Assays

In experimental systems where hydroxyl radical (OH•) scavenging activity is measured without stereochemical discrimination, DL-arginine provides equivalent molar efficacy to enantiopure L-arginine at a lower procurement cost. Both the L- and D-enantiomers exhibit comparable scavenging rates in OH• generation assays, and neither form interferes with peroxynitrite-mediated nitration [1][2]. Researchers conducting antioxidant screening panels or studying non-enzymatic radical quenching mechanisms can confidently substitute DL-arginine for more expensive enantiopure forms without compromising data integrity.

Industrial Chiral Resolution for D-Arginine

DL-Arginine is the preferred starting material for manufacturing enantiopure D-arginine via optical resolution. Patented methods employ resolving agents such as D-3-bromocamphor-8-sulfonic acid to separate D-arginine from the racemate with high optical purity, or enzymatic approaches that selectively convert the L-enantiomer to L-ornithine, leaving D-arginine [3][4]. Pharmaceutical and fine chemical manufacturers synthesizing D-arginine-based intermediates or peptides should source DL-arginine specifically, as it provides the only economically viable feedstock for this chiral separation workflow.

Racemic Peptide Synthesis and Derivatization

When synthesizing racemic peptides or non-chirally dependent arginine derivatives, DL-arginine serves as the direct precursor. Its racemic nature eliminates the need for expensive chiral building blocks in applications where stereochemical outcome is either irrelevant or intentionally varied . This includes the synthesis of creatine, polyamines, and various pharmaceutical intermediates where the final product's biological activity does not depend on stereospecific arginine incorporation .

Racemic Crystal and Complexation Studies

DL-Arginine's unique ability to form racemic compound crystals—distinct from the enantiopure forms—makes it essential for crystallographic studies of amino acid complexation dynamics . Researchers investigating chiral recognition, co-crystal engineering, or preferential enrichment phenomena require DL-arginine specifically; substituting L-arginine or D-arginine would fundamentally alter the crystal packing, intermolecular interactions, and resulting structural data [5].

Application
Selection Property
Validation Focus
Non-stereospecific OH• scavenging assays
Racemate OH• scavenging profile
Comparable activity between enantiomers; racemate suitability for screening
Chiral resolution feedstock for D-arginine
Racemate as cost-effective precursor
Resolution efficiency and optical purity of isolated D-arginine
Racemic peptide synthesis
Chirality-independent derivatization
Product profile unaffected by stereochemistry; precursor for non-chiral derivatives
Racemic crystal and complexation studies
Unique racemic crystal packing
Crystallization behavior distinct from enantiopure forms; supports chiral recognition and co-crystal engineering

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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